molecular formula C15H13NO2 B10841814 2-Methoxy-4-(o-tolyloxy)benzonitrile

2-Methoxy-4-(o-tolyloxy)benzonitrile

Cat. No.: B10841814
M. Wt: 239.27 g/mol
InChI Key: QZFFCZYDLZAYFR-UHFFFAOYSA-N
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Description

2-Methoxy-4-(o-tolyloxy)benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a methoxy group, a tolyloxy group, and a nitrile group attached to a benzene ring

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(o-tolyloxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding benzoic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or tolyloxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Benzoic acids.

    Reduction: Amines.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-methoxy-4-(o-tolyloxy)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-(o-tolyloxy)benzonitrile is unique due to the presence of both methoxy and tolyloxy groups, which impart specific chemical and physical properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other benzonitriles.

Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

2-methoxy-4-(2-methylphenoxy)benzonitrile

InChI

InChI=1S/C15H13NO2/c1-11-5-3-4-6-14(11)18-13-8-7-12(10-16)15(9-13)17-2/h3-9H,1-2H3

InChI Key

QZFFCZYDLZAYFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=CC(=C(C=C2)C#N)OC

Origin of Product

United States

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